molecular formula C11H18N2O3S B1445174 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one CAS No. 1282827-40-0

1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one

Cat. No.: B1445174
CAS No.: 1282827-40-0
M. Wt: 258.34 g/mol
InChI Key: LIJPGLDQWUOUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the methanesulfonylethyl group: This step involves the alkylation of the pyrazole ring with a suitable methanesulfonylethyl halide in the presence of a base such as potassium carbonate.

    Addition of the propan-1-one group: This can be done through a Friedel-Crafts acylation reaction using propanoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonylethyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyrazoles with different functional groups.

Scientific Research Applications

1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or anticancer properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The methanesulfonylethyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets. The pyrazole ring can interact with various biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone: Lacks the methanesulfonylethyl group, which may result in different biological activity and chemical reactivity.

    1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole: Lacks the propan-1-one group, which may affect its overall properties and applications.

Uniqueness

1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one is unique due to the presence of both the methanesulfonylethyl and propan-1-one groups, which can impart distinct chemical and biological properties. This combination of functional groups can enhance its versatility and effectiveness in various applications compared to similar compounds.

Properties

IUPAC Name

1-[3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazol-4-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-5-10(14)11-8(2)12-13(9(11)3)6-7-17(4,15)16/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJPGLDQWUOUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(N(N=C1C)CCS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one
Reactant of Route 3
Reactant of Route 3
1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one
Reactant of Route 4
Reactant of Route 4
1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one
Reactant of Route 5
Reactant of Route 5
1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one
Reactant of Route 6
Reactant of Route 6
1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.